6-Bromo-5-fluoroquinoline

Antiviral Research HIV-1 Integrase Structure-Activity Relationship

6-Bromo-5-fluoroquinoline (CAS 127827-51-4) is a dihalogenated quinoline derivative featuring both bromine and fluorine substituents at the 6- and 5-positions, respectively, on the quinoline ring system. With a molecular formula of C₉H₅BrFN and a molecular weight of 226.05 g/mol, this compound serves as a versatile intermediate in pharmaceutical research and organic synthesis.

Molecular Formula C9H6BrClFN
Molecular Weight 262.50 g/mol
CAS No. 127827-51-4
Cat. No. B1149452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoroquinoline
CAS127827-51-4
Molecular FormulaC9H6BrClFN
Molecular Weight262.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2F)Br)N=C1.Cl
InChIInChI=1S/C9H5BrFN.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H;1H
InChIKeyHWEIHFOSXDCCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-fluoroquinoline (CAS 127827-51-4): A Differentiated Halogenated Quinoline Scaffold for Medicinal Chemistry


6-Bromo-5-fluoroquinoline (CAS 127827-51-4) is a dihalogenated quinoline derivative featuring both bromine and fluorine substituents at the 6- and 5-positions, respectively, on the quinoline ring system . With a molecular formula of C₉H₅BrFN and a molecular weight of 226.05 g/mol, this compound serves as a versatile intermediate in pharmaceutical research and organic synthesis . The specific pattern of halogen substitution imparts distinct electronic and steric properties that differentiate it from other quinoline derivatives, influencing reactivity profiles in cross-coupling reactions and potentially altering biological target interactions compared to mono-halogenated or differently substituted analogs .

Why 6-Bromo-5-fluoroquinoline (CAS 127827-51-4) Cannot Be Interchanged with Generic Quinoline Analogs


The substitution pattern of halogens on the quinoline scaffold profoundly impacts electronic distribution, reactivity, and biological activity. 6-Bromo-5-fluoroquinoline possesses a unique ortho relationship between the bromine and fluorine atoms, creating a distinct electrostatic and steric environment not found in its regioisomers like 5-bromo-6-fluoroquinoline (CAS 107224-21-5) or mono-substituted analogs . This specific arrangement influences regioselectivity in cross-coupling reactions, where the bromine atom at the 6-position demonstrates preferential reactivity over the fluorine atom, enabling orthogonal functionalization strategies [1]. Furthermore, structure-activity relationship studies have established that the position of bromine substitution on the quinoline ring can dramatically alter target selectivity and resistance profiles, as evidenced by differential activity against mutant viral strains [2]. Consequently, procurement of the specific isomer is essential for research reproducibility and for accessing the intended chemical and biological properties.

Quantitative Differentiation Evidence for 6-Bromo-5-fluoroquinoline (CAS 127827-51-4)


Regioisomeric Differentiation: Mutant-Specific Activity in HIV-1 Integrase Allosteric Inhibition

In a study evaluating multi-substituted quinolines as HIV-1 integrase allosteric inhibitors, the 6-bromo substituent conferred enhanced antiviral properties against wild-type virus but exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1].

Antiviral Research HIV-1 Integrase Structure-Activity Relationship

Isomer-Dependent Physicochemical Property Profile

Computational property predictions reveal measurable differences in hydrophobicity (XLogP) and topological polar surface area (TPSA) between 6-bromo-5-fluoroquinoline and its regioisomer 5-bromo-6-fluoroquinoline (CAS 107224-21-5) .

Physical Chemistry Lead Optimization Property Prediction

Synthetic Route Specificity and Intermediate Purity

The synthesis of 6-bromo-5-fluoroquinoline via the Skraup reaction from 4-bromo-3-fluoroaniline yields a mixture of 6-bromo-5-fluoroquinoline and 6-bromo-7-fluoroquinoline, which must be separated and purified, resulting in the target compound with 97% purity . The regioisomer 5-bromo-6-fluoroquinoline would require a distinct synthetic route starting from a different aniline precursor, illustrating the non-interchangeable nature of these compounds from a synthetic chemistry perspective.

Process Chemistry Organic Synthesis Quality Control

High-Value Research Applications for 6-Bromo-5-fluoroquinoline (CAS 127827-51-4)


Investigating Bromine Position Effects on HIV-1 Integrase Allosteric Inhibition

Employ 6-bromo-5-fluoroquinoline as a critical SAR probe to study the impact of halogen substitution patterns on antiviral activity and resistance profiles of ALLINIs. The compound's specific activity against wild-type virus and loss of potency against the A128T mutant provides a defined comparator for 8-bromo analogs, enabling precise mechanistic studies in antiviral drug development [1].

Regioselective Cross-Coupling and Orthogonal Functionalization Studies

Utilize the differential reactivity of the 6-bromo and 5-fluoro substituents for sequential palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as a more reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine atom can be subsequently displaced under nickel-catalyzed conditions or remain as a metabolically stable substituent [2]. This orthogonal reactivity is not achievable with mono-halogenated quinolines or regioisomers.

Medicinal Chemistry Optimization of CNS Penetrant Leads

Leverage the specific physicochemical profile of 6-bromo-5-fluoroquinoline (XLogP ~2.9, TPSA 12.9 Ų) as a starting point for designing central nervous system (CNS) penetrant drug candidates. The compound's property profile positions it within favorable ranges for blood-brain barrier permeability, making it a strategic building block for neuroscience-focused medicinal chemistry programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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